molecular formula C16H19FN2O7S B13636455 Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-((fluorosulfonyl)oxy)phenyl)propanoate

Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-((fluorosulfonyl)oxy)phenyl)propanoate

Cat. No.: B13636455
M. Wt: 402.4 g/mol
InChI Key: WUZKMDYYMPJRFI-UHFFFAOYSA-N
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Description

Cyanomethyl 2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoate is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a cyanomethyl group, a tert-butoxycarbonyl-protected amino group, and a fluorosulfonyl-oxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyanomethyl 2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the cyanomethyl group:

    Attachment of the fluorosulfonyl-oxyphenyl group: This step is achieved through electrophilic aromatic substitution reactions, where the fluorosulfonyl group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyanomethyl group to a primary amine.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution reagents: Halides, sulfonates, and other electrophiles or nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Cyanomethyl 2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyanomethyl 2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyanomethyl 2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(chloroacetamido)phenyl}propanoate
  • Cyanomethyl 2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(methanesulfonyl)oxy]phenyl}propanoate

Uniqueness

Cyanomethyl 2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C16H19FN2O7S

Molecular Weight

402.4 g/mol

IUPAC Name

cyanomethyl 3-(4-fluorosulfonyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C16H19FN2O7S/c1-16(2,3)25-15(21)19-13(14(20)24-9-8-18)10-11-4-6-12(7-5-11)26-27(17,22)23/h4-7,13H,9-10H2,1-3H3,(H,19,21)

InChI Key

WUZKMDYYMPJRFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)F)C(=O)OCC#N

Origin of Product

United States

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